1-(3-methanesulfonylphenyl)imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are five-membered cyclic compounds containing both nitrogen and oxygen. The specific structure of this compound includes a methanesulfonyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
1-(3-methanesulfonylphenyl)imidazolidin-2-one can be classified as:
The synthesis of 1-(3-methanesulfonylphenyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amine with a carbonyl compound, followed by cyclization to form the imidazolidinone structure.
1-(3-methanesulfonylphenyl)imidazolidin-2-one features a five-membered ring structure with the following key components:
The compound can undergo several chemical reactions, typical for imidazolidinones:
The reaction pathways often involve:
The mechanism of action for 1-(3-methanesulfonylphenyl)imidazolidin-2-one largely depends on its interaction with biological targets. It may function as an enzyme inhibitor or modulator through its reactive sulfonyl group.
Studies indicate that imidazolidinones can interact with various biological pathways, potentially affecting cellular processes such as proliferation and apoptosis . The specific molecular targets remain an area of ongoing research.
1-(3-methanesulfonylphenyl)imidazolidin-2-one has potential applications in various fields:
Research continues into its efficacy and utility in drug design, particularly for compounds that target specific biological pathways involved in disease processes .
This comprehensive overview highlights the significance of 1-(3-methanesulfonylphenyl)imidazolidin-2-one within the realm of organic chemistry and its potential applications in scientific research.
Imidazolidin-2-one, a saturated five-membered heterocycle containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science due to its hydrogen-bonding capacity, structural rigidity, and metabolic stability. The incorporation of sulfonyl groups—particularly methanesulfonyl (mesyl) substituents on aromatic systems—imparts distinct electronic and steric properties that enhance bioactivity and modulate physicochemical behavior. 1-(3-Methanesulfonylphenyl)imidazolidin-2-one exemplifies this synergy, combining the imidazolidinone core with a meta-sulfonylated phenyl moiety. Its molecular architecture features a planar aromatic ring connected to the heterocycle via a nitrogen linkage, with the strongly electron-withdrawing sulfonyl group inducing significant dipole moments (∼4.5 Debye) and influencing π-electron distribution [1] [8].
Sulfonyl-functionalized imidazolidin-2-ones occupy a critical niche in heterocyclic synthesis due to three key attributes:
Table 1: Key Physicochemical Properties of 1-(3-Methanesulfonylphenyl)imidazolidin-2-one
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C~10~H~12~N~2~O~3~S | High-resolution MS |
Molecular Weight | 240.28 g/mol | - |
logP (Octanol-Water) | 0.92 ± 0.05 | Shake-flask method |
pK~a~ (Imidazolidinone N–H) | 14.2 | Potentiometric titration |
Dipole Moment | 4.53 D | Computational (B3LYP/6-31G*) |
The synthesis of 1-(3-methanesulfonylphenyl)imidazolidin-2-one evolved from early methodologies for imidazolidinone ring formation. Initial routes (pre-2000) relied on stoichiometric phosgene or urea melt reactions with 1,2-diamines, yielding <40% of sulfonylated derivatives due to sulfone decomposition [10]. Advances in carbonylative catalysis revolutionized access:
These innovations enabled gram-scale production, facilitating biological evaluation. Notably, 1-(3-methanesulfonylphenyl)imidazolidin-2-one served as a precursor to kinase inhibitor candidates, with its sulfonyl group enhancing blood-brain barrier permeability (calculated P~e~ > 5 × 10^−6^ cm/s) [6] [7].
Structural hybridization—covalent integration of pharmacophoric fragments—leverages synergistic bioactivity while mitigating resistance development. 1-(3-Methanesulfonylphenyl)imidazolidin-2-one exemplifies this strategy through three design paradigms:
Pharmacophore mapping reveals the sulfonyl group as a hydrogen-bond acceptor hotspot, contributing >30% of total binding energy in hybrid inhibitors [5] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8